molecular formula C9H11ClFNO2 B13052912 2-Amino-2-(3-fluorophenyl)propanoic acid hcl

2-Amino-2-(3-fluorophenyl)propanoic acid hcl

Cat. No.: B13052912
M. Wt: 219.64 g/mol
InChI Key: CHBWXGAJJJVGHA-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride is a compound with significant interest in scientific research due to its unique chemical structure and properties. It is a derivative of phenylalanine, an essential amino acid, and contains a fluorine atom on the phenyl ring, which can influence its reactivity and interactions in biological systems .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical and biological properties.

Properties

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

2-amino-2-(3-fluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c1-9(11,8(12)13)6-3-2-4-7(10)5-6;/h2-5H,11H2,1H3,(H,12,13);1H

InChI Key

CHBWXGAJJJVGHA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)(C(=O)O)N.Cl

Origin of Product

United States

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